molecular formula C18H22N4O3S B2919620 N-(2,5-dimethylphenyl)-4-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide CAS No. 1112436-01-7

N-(2,5-dimethylphenyl)-4-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide

Cat. No. B2919620
CAS RN: 1112436-01-7
M. Wt: 374.46
InChI Key: DEDLYLUKIGHRGU-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide, also known as DEQ, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and maintenance, and its inhibition has been shown to have therapeutic potential in cancer treatment.

Scientific Research Applications

Anticancer Activity

Indole derivatives have been extensively studied for their potential in treating various types of cancer. They can interact with cellular machinery and have shown promise in inhibiting the growth of cancer cells. The specific compound mentioned has structural features that may be explored for anticancer properties, particularly in targeted therapies against certain types of tumors .

Antimicrobial and Antiviral Properties

Research has indicated that indole derivatives can be effective against a range of microbial and viral pathogens. Their mechanism of action often involves interfering with the replication process of the pathogens or inhibiting critical enzymes required for their survival .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of indole derivatives make them candidates for the development of new pain relief drugs. They may work by modulating inflammatory pathways or interacting with receptors that mediate pain sensation .

Antidiabetic Potential

Indole derivatives have shown potential in managing diabetes by influencing insulin secretion or insulin sensitivity. They may also play a role in protecting pancreatic beta cells or modulating glucose metabolism .

Neuroprotective Effects

Some indole derivatives have demonstrated neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. They may exert these effects through antioxidant properties or by modulating neurotransmitter systems .

Cardiovascular Applications

The structural flexibility of indole derivatives allows for the design of compounds that can have beneficial effects on the cardiovascular system. This includes the potential to treat hypertension, atherosclerosis, and other heart-related conditions .

properties

IUPAC Name

2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-5-8-19-14(23)10-26-18-20-15-12-9-11(25-4)6-7-13(12)21(2)16(15)17(24)22(18)3/h6-7,9H,5,8,10H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDLYLUKIGHRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C(=O)N1C)N(C3=C2C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-propylacetamide

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